
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C14H18F2O3S. It is characterized by the presence of a difluorocyclopentyl group attached to an ethyl chain, which is further connected to a 4-methylbenzene-1-sulfonate moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate typically involves the following steps:
Formation of the Difluorocyclopentyl Group: This step involves the fluorination of cyclopentane to introduce the difluoro substituents. Common reagents for this process include diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).
Attachment of the Ethyl Chain: The difluorocyclopentyl group is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to form the 2-(3,3-difluorocyclopentyl)ethyl intermediate.
Sulfonation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.
Hydrolysis: The ester linkage can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation may produce ketones or carboxylic acids.
科学的研究の応用
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The difluorocyclopentyl group can enhance binding affinity to certain enzymes or receptors, while the sulfonate moiety can facilitate solubility and cellular uptake. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzenesulfonamide: Similar structure but with an amide group instead of an ester.
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzenesulfonyl fluoride: Contains a sulfonyl fluoride group, making it more reactive towards nucleophiles.
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzenesulfonyl chloride: Used as an intermediate in the synthesis of other derivatives.
Uniqueness
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate is unique due to its combination of a difluorocyclopentyl group and a sulfonate ester. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C14H18F2O3S |
|---|---|
分子量 |
304.35 g/mol |
IUPAC名 |
2-(3,3-difluorocyclopentyl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H18F2O3S/c1-11-2-4-13(5-3-11)20(17,18)19-9-7-12-6-8-14(15,16)10-12/h2-5,12H,6-10H2,1H3 |
InChIキー |
RGRFCUJDFPYHNC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCC(C2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B13557023.png)
![11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid](/img/structure/B13557026.png)
![N-[cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B13557034.png)

![2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13557040.png)
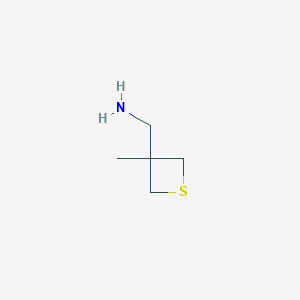
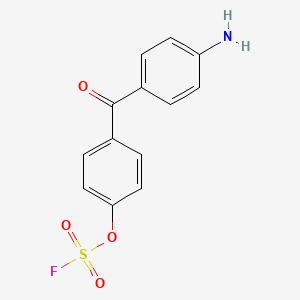

![4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate](/img/structure/B13557070.png)
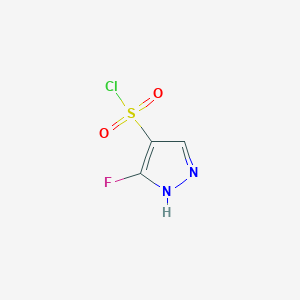
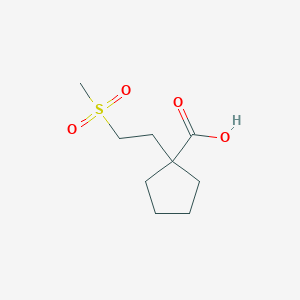
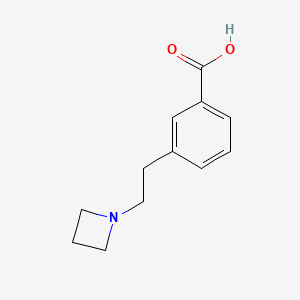

![3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride](/img/structure/B13557100.png)
